molecular formula C20H19BrP+ B12060891 ethenyl(triphenyl)phosphanium;hydrobromide

ethenyl(triphenyl)phosphanium;hydrobromide

Cat. No.: B12060891
M. Wt: 370.2 g/mol
InChI Key: VRAYVWUMBAJVGH-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethenyl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with bromoethane. The process can be summarized as follows :

    Reactants: Triphenylphosphine and bromoethane.

    Solvent: Toluene.

    Conditions: The reaction mixture is heated to 105-115°C and refluxed for 7.5-8.5 hours.

    Isolation: The product is isolated by cooling the reaction mixture to room temperature, followed by centrifugation and washing with toluene.

This method is advantageous due to its simplicity, high yield, and high purity of the final product.

Chemical Reactions Analysis

Ethenyl(triphenyl)phosphanium;hydrobromide undergoes several types of chemical reactions, including:

Common reagents used in these reactions include aldehydes, ketones, and various solvents such as toluene and methanol. The major products formed are alkenes and substituted phosphonium salts.

Scientific Research Applications

Ethenyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research :

    Organic Synthesis: It is used in the synthesis of D-amino acids, cycloalkanoindolines, and other complex organic molecules.

    Catalysis: The compound acts as a phase transfer catalyst in various organic reactions.

    Pharmaceuticals: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: The compound is employed in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethenyl(triphenyl)phosphanium;hydrobromide primarily involves its role as a reagent in the Wittig reaction . The phosphonium ylide formed during the reaction acts as a nucleophile, attacking the carbonyl carbon of aldehydes or ketones to form a betaine intermediate. This intermediate then undergoes a [2+2] cycloaddition to form an oxaphosphetane, which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct.

Comparison with Similar Compounds

Ethenyl(triphenyl)phosphanium;hydrobromide can be compared with other similar compounds such as ethyltriphenylphosphonium bromide and polymer-supported triphenylphosphine :

    Ethyltriphenylphosphonium Bromide: Similar in structure but contains an ethyl group instead of an ethenyl group. It is also used in organic synthesis and catalysis.

    Polymer-supported Triphenylphosphine: This compound is used in solid-phase synthesis and offers advantages such as ease of purification and recyclability.

The uniqueness of this compound lies in its specific application in the Wittig reaction, making it a valuable reagent for the synthesis of alkenes.

Properties

Molecular Formula

C20H19BrP+

Molecular Weight

370.2 g/mol

IUPAC Name

ethenyl(triphenyl)phosphanium;hydrobromide

InChI

InChI=1S/C20H18P.BrH/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;/h2-17H,1H2;1H/q+1;

InChI Key

VRAYVWUMBAJVGH-UHFFFAOYSA-N

Canonical SMILES

C=C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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